N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a methyl-substituted tetrazole moiety via a sulfanyl-acetamide linker. This compound’s structural complexity necessitates advanced crystallographic techniques, such as those implemented in SHELX and ORTEP, for precise conformational analysis .
Properties
IUPAC Name |
N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2S/c1-7-3-9-8(10(21)4-7)5-14-12(15-9)16-11(22)6-23-13-17-18-19-20(13)2/h5,7H,3-4,6H2,1-2H3,(H,14,15,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQLEKPRIZZUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced through the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Formation of the Thioether Linkage: The final step involves the coupling of the quinazolinone derivative with the tetrazole derivative through a thioether linkage, typically using thiolating agents like thiourea or mercaptoacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring or the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or nucleic acids, modulating their activity. The tetrazole moiety may enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Conformational and Crystallographic Analysis
The tetrahydroquinazolinone ring in the target compound exhibits puckering dynamics, as described by Cremer-Pople coordinates . Comparative studies suggest that the tetrahydroquinoline core in the analogue () adopts a boat conformation due to steric hindrance from dimethyl and phenyl groups, whereas the target compound’s tetrahydroquinazolinone likely favors a half-chair conformation stabilized by intramolecular hydrogen bonding. Refinement via SHELXL and visualization via ORTEP-3 are critical for resolving these differences.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s tetrazole group enhances aqueous solubility compared to the thiadiazole-containing analogue, which is more lipophilic.
- Metabolic Stability : Tetrazole moieties resist oxidative metabolism, offering a pharmacokinetic advantage over thiadiazoles, which are susceptible to sulfur oxidation.
- Binding Affinity : Preliminary docking studies suggest the target compound’s tetrazole may engage in dipole-dipole interactions with kinase ATP-binding pockets, whereas the analogue’s thiadiazole relies on hydrophobic interactions.
Biological Activity
N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₇O₂S |
| Molecular Weight | 333.37 g/mol |
| CAS Number | 932193-10-7 |
| Structure | Structure |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically start with the preparation of the quinazoline core followed by the introduction of the tetrazole moiety. Reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
The biological activity of this compound is mediated through its interaction with various molecular targets, including enzymes and receptors. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.
Pharmacological Studies
Recent studies have indicated that compounds related to this structure exhibit various pharmacological effects:
- Anticancer Activity : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells. For instance, analogues tested against CCRF-CEM leukemia cells demonstrated varying degrees of cytotoxicity, with some showing significant activity at lower concentrations .
- Antimicrobial Properties : Compounds with similar quinazoline structures have been reported to exhibit antimicrobial activity against a range of pathogens. This suggests potential therapeutic applications in treating infections .
- Neurological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to serotonin receptors. This could point to possible uses in treating mood disorders or anxiety .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a series of quinazoline derivatives, including this compound. The results indicated a significant reduction in cell viability in treated leukemia cells compared to controls.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited notable inhibition zones, indicating effective antimicrobial action.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Formation of the tetrahydroquinazolinone core via cyclocondensation under controlled pH and temperature .
Introduction of the tetrazole-sulfanyl moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Key Parameters : Temperature (60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for thiol-to-acetamide coupling) must be optimized. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methyl groups at 7-position of quinazolinone and 1-position of tetrazole) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] at m/z 375.12) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays (e.g., enzyme inhibition, cell viability) across a wide concentration range (1 nM–100 µM) to identify non-linear effects .
- Control for Stability : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and analyze degradation via LC-MS to rule out false negatives .
- Comparative Studies : Use structural analogs (e.g., replacing tetrazole with triazole) to isolate pharmacophore contributions .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (k, k) .
- Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina, focusing on hydrogen bonding between the acetamide group and catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
